molecular formula C4H5BrN2O B2400166 (4-Bromo-1H-imidazol-2-yl)methanol CAS No. 1804129-02-9

(4-Bromo-1H-imidazol-2-yl)methanol

Cat. No.: B2400166
CAS No.: 1804129-02-9
M. Wt: 177.001
InChI Key: ABAMLDFAOYYEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Science

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. acs.orguni.lu This structural motif is not only a fundamental building block in numerous natural products and biologically active molecules but also a versatile scaffold in synthetic organic chemistry and materials science. nih.govacs.org

The imidazole ring is an aromatic system, a feature that imparts considerable stability. researchgate.net It possesses both a pyrrole-type nitrogen and a pyridine-type nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. This amphoteric nature is a key contributor to its ability to interact with a wide range of biological targets. researchgate.net The planarity of the ring and its electron-rich character further enhance its utility as a scaffold for the design of functional molecules. nih.gov

The versatility of the imidazole core has led to its application in diverse scientific fields. In synthetic organic chemistry, imidazoles are used as catalysts and as starting materials for the construction of more complex molecules. researchgate.netnih.gov In materials science, imidazole-based polymers and ionic liquids exhibit interesting properties for a range of applications. acs.org Furthermore, in chemical biology, the imidazole moiety is a key component of many enzymes and receptors, making its derivatives valuable tools for studying biological processes and for the development of new therapeutic agents. nih.govacs.org

Overview of Current and Future Research Trajectories for the Compound and its Analogues

While specific research on (4-Bromo-1H-imidazol-2-yl)methanol is still emerging, the broader field of brominated and functionalized imidazoles provides a clear indication of its potential research trajectories. Current research on related compounds focuses on their use as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. medchemexpress.com For instance, substituted imidazoles are key components in a variety of bioactive compounds. nih.gov

Future research is likely to explore the utility of this compound in several key areas:

Medicinal Chemistry: The compound could serve as a precursor for the synthesis of novel drug candidates. The bromo- and hydroxyl- functionalities allow for diverse chemical modifications to optimize biological activity.

Catalysis: The imidazole moiety is known to coordinate with metal ions, suggesting that this compound and its derivatives could be developed as ligands for catalysis.

Materials Science: Incorporation of this functionalized imidazole into polymers or other materials could lead to new materials with tailored electronic or recognition properties.

The continued exploration of this and related brominated imidazole methanols holds significant promise for advancements across the chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAMLDFAOYYEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 1h Imidazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis for Proton Environments and Connectivity

A ¹H NMR spectrum of (4-Bromo-1H-imidazol-2-yl)methanol would be expected to provide information about the different types of protons in the molecule. Key signals would include those for the methanolic proton (-CH₂OH), the methylene (B1212753) protons (-CH₂OH), the imidazole (B134444) ring proton, and the N-H proton of the imidazole. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and their integration values would reveal the electronic environment of each proton and their proximity to neighboring protons. For instance, the methylene protons would likely appear as a singlet if not coupled to the hydroxyl proton, or a doublet if coupling occurs. The imidazole proton would also present as a singlet.

¹³C NMR Spectral Analysis for Carbon Framework and Substitution Patterns

The ¹³C NMR spectrum would identify all the unique carbon atoms in this compound. Distinct signals would be expected for the carbon atom of the hydroxymethyl group (-CH₂OH), the carbon atom at position 2 of the imidazole ring to which the methanol (B129727) group is attached, and the two distinct carbon atoms of the imidazole ring, one of which is bonded to the bromine atom. The chemical shifts of these carbons would be indicative of their hybridization and the nature of their substituents.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To definitively assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it could confirm the coupling between the hydroxyl proton and the methylene protons, if present.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be instrumental in assigning the signals for the methylene group and the protonated carbon of the imidazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule and aspects of its molecular structure, like hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the imidazole ring would also be expected in a similar region. C-H stretching vibrations for the imidazole ring and the methylene group would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would likely be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would typically be found around 1050 cm⁻¹. The presence and nature of hydrogen bonding would influence the position and shape of the O-H and N-H bands.

Raman Spectroscopy for Complementary Vibrational Mode Characterization

Raman spectroscopy would provide complementary information to the FT-IR spectrum. While the O-H and N-H stretching bands are often weak in Raman spectra, the vibrations of the imidazole ring, particularly the symmetric stretching modes, would be expected to give strong signals. The C-Br stretching vibration, which is often weak in FT-IR, might be more prominent in the Raman spectrum, typically appearing in the lower frequency region (below 700 cm⁻¹).

Data Tables

As no experimental data has been published, the following tables are placeholders to illustrate how the data would be presented.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Valuee.g., s, d, te.g., 1H, 2He.g., H-5, -CH₂OH
Valuee.g., s, d, te.g., 1H, 2He.g., H-5, -CH₂OH
Valuee.g., s, d, te.g., 1H, 2He.g., H-5, -CH₂OH
Valuee.g., s, d, te.g., 1H, 2He.g., H-5, -CH₂OH

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Valuee.g., C4, -CH₂OH
Valuee.g., C4, -CH₂OH
Valuee.g., C4, -CH₂OH
Valuee.g., C4, -CH₂OH

Table 3: Hypothetical FT-IR and Raman Data for this compound

Wavenumber (cm⁻¹)AssignmentSpectroscopy Method
Valuee.g., O-H stretchFT-IR, Raman
Valuee.g., N-H stretchFT-IR, Raman
Valuee.g., C-H stretchFT-IR, Raman
Valuee.g., C=N stretchFT-IR, Raman
Valuee.g., C-Br stretchFT-IR, Raman

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For halogenated compounds like this compound, specific isotopic patterns are particularly informative.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. While specific experimental HRMS data for this compound is not widely published, the theoretical exact masses for the protonated molecule [M+H]⁺ can be calculated based on its chemical formula, C₄H₅BrN₂O.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br, results in a characteristic isotopic signature. The theoretical monoisotopic mass of the [M+H]⁺ ion containing the ⁷⁹Br isotope is 176.96581 Da. uni.lu High-resolution instrumentation can distinguish this from other ions of the same nominal mass, allowing for the confident determination of the elemental composition. hilarispublisher.com

Table 1: Theoretical HRMS Data for this compound Adducts

AdductChemical FormulaTheoretical Exact Mass (Da)
[M+H]⁺C₄H₆BrN₂O⁺176.96581
[M+Na]⁺C₄H₅BrN₂NaO⁺198.94775
[M+K]⁺C₄H₅BrKN₂O⁺214.92169

This table presents theoretical data calculated for (4-bromo-1H-pyrazol-1-yl)methanol, a constitutional isomer of this compound, as a close approximation due to the absence of specific published experimental data for the title compound. uni.lu

Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques in mass spectrometry, each providing different types of structural information.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the analyte. semanticscholar.orgnih.gov For this compound, ESI-MS would be expected to show a prominent pair of peaks corresponding to [C₄H₅⁷⁹BrN₂O+H]⁺ and [C₄H₅⁸¹BrN₂O+H]⁺. The low-energy nature of ESI helps to preserve the intact molecular ion for detection. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of roughly equal intensity separated by two mass-to-charge units (m/z) for any ion containing a single bromine atom. This "M" and "M+2" pattern is a clear indicator of the presence of bromine in the molecule. researchgate.netchemicalbook.com This characteristic pattern would be observable in both the molecular ion and any bromine-containing fragment ions in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Molecular and Crystal Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis provides the most definitive confirmation of a molecule's structure. researchgate.net While a specific single-crystal X-ray structure for this compound has not been reported in the searched literature, analysis of closely related compounds, such as (1H-Imidazol-4-yl)methanol, provides valuable insight into the expected structural features. nih.gov The crystal structure of (1H-Imidazol-4-yl)methanol reveals a planar imidazole ring with the hydroxymethyl group as a substituent. nih.gov It is anticipated that this compound would also feature a planar imidazole core. The collection of diffraction data from a suitable single crystal of the title compound would allow for the precise determination of its molecular geometry in the solid state. ufl.edumsu.edu

A detailed analysis of bond lengths, bond angles, and torsion angles from X-ray crystallographic data provides a quantitative description of the molecule's geometry. For comparative purposes, the bond lengths and angles of the related compound (1H-Imidazol-4-yl)methanol are presented. It is important to note that the substitution of a hydrogen atom with a bromine atom at the 4-position and the shift of the methanol group to the 2-position in the title compound will influence these parameters.

Table 2: Selected Bond Lengths from X-ray Crystallography of (1H-Imidazol-4-yl)methanol

BondBond Length (Å)
N1-C21.328(2)
N1-C51.368(2)
C2-N31.319(2)
N3-C41.378(2)
C4-C51.355(2)
C5-C61.488(2)
C6-O11.424(2)

Data obtained from the crystallographic study of (1H-Imidazol-4-yl)methanol and serves as a reference. The atom numbering may differ for the title compound. nih.gov

Table 3: Selected Bond Angles from X-ray Crystallography of (1H-Imidazol-4-yl)methanol

AngleBond Angle (°)
C2-N1-C5108.7(1)
C2-N3-C4108.8(1)
N1-C2-N3111.4(1)
N3-C4-C5105.7(1)
N1-C5-C4105.4(1)
N1-C5-C6126.1(1)
C4-C5-C6128.5(1)

Data obtained from the crystallographic study of (1H-Imidazol-4-yl)methanol and serves as a reference. The atom numbering may differ for the title compound. nih.gov

The torsion angles within the molecule would define its conformation. For the imidazole ring, the torsion angles are expected to be close to zero, confirming its planarity. The torsion angle involving the hydroxymethyl group relative to the imidazole ring would describe the orientation of this substituent. A full crystallographic analysis of this compound would provide these precise values.

Comprehensive Investigation of Crystal Packing and Intermolecular Interactions

Hydrogen bonds are the predominant forces governing the crystal packing of this compound. The molecule's structure, featuring an N-H group, an alcohol -OH group, and a pyridinic nitrogen atom, allows for the formation of several distinct and robust hydrogen bonding patterns.

N—H···N Interactions: A characteristic feature of N-unsubstituted imidazole derivatives is the formation of infinite chains through N—H···N hydrogen bonds. iucr.orgnih.gov In these arrangements, the N-H of one imidazole ring donates its proton to the unprotonated nitrogen atom of an adjacent molecule, creating a linear or zigzag chain. acs.orgnih.gov This primary motif is fundamental to the packing in many simple imidazole derivatives. acs.org

O—H···N Interactions: The presence of the hydroxymethyl group introduces a strong O-H donor, which can compete with or complement the N-H···N bonding. In a closely related compound, 1H-imidazole-1-methanol, the crystal structure reveals that three unique molecules are connected via O—H···N hydrogen bonds in a head-to-tail fashion, forming an independent three-membered macrocycle. nih.goviucr.org This demonstrates the strong preference for the alcohol proton to bond with the imine nitrogen of a neighboring molecule. A similar motif is anticipated for this compound, potentially leading to discrete hydrogen-bonded assemblies or extended networks.

C—H···O Interactions: Weaker C—H···O hydrogen bonds also contribute to the stability of the crystal lattice. In these interactions, activated C-H donors (such as the C-H on the imidazole ring) can interact with the oxygen atom of the methanol group on a neighboring molecule. nih.gov While weaker than the N-H···N and O-H···N bonds, these interactions play a significant role in linking the primary hydrogen-bonded chains or macrocycles into a three-dimensional structure. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Imidazole Derivatives

Interaction TypeDonorAcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Reference
N—H···NN-HN~2.8-3.0~2.0-2.2~140-170 acs.orgnih.gov
O—H···NO-HN~2.7-2.9~1.8-2.0~160-175 nih.goviucr.orgnih.gov
C—H···OC-HO~3.2-3.5~2.3-2.6~130-160 nih.govnih.gov

This table presents typical ranges for hydrogen bond parameters based on data from related imidazole structures. Actual values for this compound would require specific crystallographic analysis.

The aromatic imidazole ring of this compound facilitates π-π stacking interactions, which are crucial for stabilizing the crystal structure, often by arranging the molecules in parallel or near-parallel orientations. osti.gov These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent imidazole rings.

Table 2: Parameters for π-π Stacking in Imidazole Analogs

Interaction ParameterDescriptionTypical Value (Å)Reference
Centroid-to-Centroid DistanceThe distance between the geometric centers of two parallel aromatic rings.3.5 - 3.8 nih.gov
Interplanar DistanceThe perpendicular distance between the planes of the two aromatic rings.3.3 - 3.6 nih.goviucr.org

Data based on the crystal structure of 1H-imidazole-1-methanol.

C—H···π interactions represent another class of weak, non-covalent forces that contribute to the supramolecular assembly of this compound. In this type of interaction, a C-H bond (acting as a weak acid) points towards the electron-rich face of an adjacent imidazole ring.

Studies on other substituted imidazoles have shown that C—H···π interactions can be a deciding factor in the crystal packing, sometimes leading to complex helical structures. acs.org In one case, a C–H bond from one molecule interacts with the π-system of an adjacent imidazole, an interaction driven by the electrostatic attraction between the partially positive proton and the electron-rich ring. acs.org This type of interaction can link hydrogen-bonded chains together, adding to the dimensionality and stability of the crystal lattice. The C-H bonds of the hydroxymethyl group or the imidazole ring of this compound could participate in such interactions.

Table 3: Geometric Parameters for C—H···π Interactions

Interaction ParameterDescriptionTypical Value (Å)Reference
H···Centroid DistanceThe distance from the hydrogen atom to the centroid of the π-system.2.5 - 3.0 acs.org
C-H···Centroid AngleThe angle formed by the C-H bond and the line connecting H to the centroid.> 120° acs.org

Values are generalized from studies of substituted imidazoles where such interactions are observed.

Chromatographic Techniques for Analytical Assessment

Chromatographic methods are indispensable for determining the purity and quantifying the concentration of this compound, both in bulk synthesis and in various analytical applications. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent techniques employed for this purpose due to their high resolution, sensitivity, and reproducibility.

HPLC is a cornerstone technique for the quality control of imidazole derivatives. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to separate the target compound from starting materials, by-products, and degradation products. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The purity of a sample is determined by injecting a solution and monitoring the eluent with a UV detector, typically at a wavelength where the imidazole ring exhibits strong absorbance. The area of the peak corresponding to this compound as a percentage of the total peak area gives the purity of the sample. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 4: Representative HPLC Method Parameters for Analysis of Bromo-Imidazole Derivatives

ParameterTypical ConditionPurpose
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Acetonitrile and Water (with formic or phosphoric acid)Elution of the analyte from the column. Acid improves peak shape.
Gradient Isocratic or Gradient elutionTo achieve optimal separation of all components.
Flow Rate 1.0 mL/minControls retention time and resolution.
Detector UV-Vis Detector (e.g., at 210-254 nm)Detection and quantification of the analyte.
Injection Volume 10-20 µLIntroduction of the sample into the system.
Column Temperature 25-40 °CEnsures reproducible retention times.

This table outlines a general method; specific parameters must be optimized for this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. bldpharm.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at higher pressures.

The primary advantages of using UPLC for the analysis of this compound include:

Faster Analysis Times: Run times can be reduced by a factor of up to 10 compared to HPLC, significantly increasing sample throughput.

Improved Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.

Higher Sensitivity: Narrower peaks result in a greater peak height for a given concentration, leading to lower detection limits.

Reduced Solvent Consumption: The lower flow rates and shorter run times result in a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.

Given these benefits, UPLC is the preferred method for high-throughput screening, impurity profiling, and sensitive quantitative analysis of this compound. bldpharm.comuni.lu

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique widely employed in synthetic organic chemistry to monitor the progress of chemical reactions and to assess the purity of isolated compounds. chemistryhall.comlibretexts.org The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. reddit.com The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). wisc.edu

In the context of the synthesis of this compound, TLC serves as a crucial tool. The starting materials, intermediates, and the final product possess different polarities, allowing for their distinct separation on a TLC plate. The presence of a bromine atom and a hydroxyl group in this compound imparts a significant degree of polarity to the molecule.

Detailed Research Findings:

While specific TLC data for this compound is not extensively published, analysis of structurally similar compounds, such as other substituted imidazoles and bromo-heterocycles, provides a strong basis for establishing effective TLC protocols. For instance, in the synthesis of the closely related compound, 4-bromo-1,2-dimethyl-1H-imidazole, reactions were monitored using Merck silica gel 60 F254 pre-coated plates, with visualization achieved under a UV lamp. ictsl.net This indicates that silica gel is a suitable stationary phase for bromo-imidazole derivatives.

Given the polar nature of the hydroxymethyl group in this compound, a relatively polar mobile phase is required for effective elution and to achieve an optimal Rf value, ideally between 0.3 and 0.7 for clear separation. rochester.edu Common solvent systems for polar heterocyclic compounds include mixtures of a less polar solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) with a more polar solvent such as methanol (MeOH). chemistryhall.com For basic compounds like imidazoles, which can exhibit "tailing" (streaking of spots) on the acidic silica gel, the addition of a small amount of a basic modifier like triethylamine (B128534) (NEt3) or ammonium (B1175870) hydroxide (B78521) (NH4OH) to the mobile phase is often beneficial. chemistryhall.comlibretexts.org

Illustrative TLC Data for Reaction Monitoring:

To monitor the synthesis of this compound, a TLC plate would be spotted with the starting material, the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate the progression of the reaction.

Compound Stationary Phase Exemplary Mobile Phase Anticipated Rf Value Range Visualization
Starting Material (e.g., a less polar precursor)Silica Gel 60 F254Dichloromethane:Methanol (95:5)0.6 - 0.8UV Light (254 nm)
This compoundSilica Gel 60 F254Dichloromethane:Methanol (90:10)0.3 - 0.5UV Light (254 nm)
Co-spot (Starting Material + Product)Silica Gel 60 F254Dichloromethane:Methanol (90:10)Two distinct spots corresponding to the individual Rf valuesUV Light (254 nm)

Purity Assessment via TLC:

Following purification, typically by column chromatography, TLC is used to confirm the purity of the isolated this compound. A pure sample should ideally present as a single, well-defined spot on the TLC plate when eluted with an appropriate solvent system. The absence of spots corresponding to starting materials or by-products confirms the homogeneity of the compound.

Analysis Stationary Phase Recommended Mobile Phase System Expected Observation for Pure Sample
Purity CheckSilica Gel 60 F254Ethyl Acetate:Hexane:Methanol (7:2:1)A single spot
Purity Check with ModifierSilica Gel 60 F254Dichloromethane:Methanol:Triethylamine (90:9:1)A single, non-tailing spot

The selection of the mobile phase is critical and often requires empirical optimization to achieve the best separation. The ratios of the solvents can be adjusted to fine-tune the Rf values. For instance, increasing the proportion of methanol in a dichloromethane/methanol mixture will increase the polarity of the mobile phase, leading to higher Rf values for all components.

Computational and Theoretical Investigations of 4 Bromo 1h Imidazol 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a powerful lens through which to examine molecular systems. For (4-Bromo-1H-imidazol-2-yl)methanol, these calculations illuminate its structural and electronic properties.

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized molecular geometry of this compound. These studies reveal the most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths and angles. This foundational information is crucial for understanding the molecule's physical and chemical behavior. DFT calculations also provide a detailed picture of the electronic structure, mapping out the electron density distribution and identifying regions of high and low electron density. This information is key to understanding the molecule's reactivity and intermolecular interactions.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily polarizable and can readily undergo electronic transitions, indicating higher reactivity. nih.govderpharmachemica.com For this compound, analysis of the HOMO-LUMO gap helps to predict its reactivity in various chemical environments. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters with a high degree of accuracy. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra, confirming the molecular structure. modgraph.co.ukarxiv.orglibretexts.org Modern machine learning models can predict 1H NMR chemical shifts with a mean absolute error as low as 0.16 ppm. arxiv.org

Similarly, the prediction of vibrational frequencies using computational methods can be compared with experimental data from infrared (IR) and Raman spectroscopy. derpharmachemica.comresearchgate.netmdpi.com This comparison helps to assign the observed spectral bands to specific vibrational modes of the molecule, providing a more complete understanding of its structural dynamics. derpharmachemica.commdpi.com

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP surface would indicate the electron-rich (negative potential) and electron-poor (positive potential) sites. The nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methanol (B129727) group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the oxygen, would represent regions of positive potential, indicating sites for nucleophilic attack.

Assessment of Non-Linear Optical (NLO) Properties, including First-Order Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researcher.liferesearchgate.net Computational studies can predict the NLO properties of this compound by calculating its first-order hyperpolarizability. mdpi.comresearchgate.net A high value of β suggests that the molecule has significant NLO activity and could be a candidate for use in NLO devices. nih.govresearcher.life The investigation of NLO properties involves analyzing the molecule's response to a strong electric field, which can be modeled using quantum chemical methods. mdpi.com For comparison, the calculated first-order hyperpolarizability of some compounds can be over 20 times higher than that of urea, a standard reference material for NLO studies. nih.gov

Computational Simulations of Intermolecular Interactions and Crystal Packing Architectures

Computational chemistry offers a powerful lens for dissecting the intricate network of intermolecular interactions. nih.gov Methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are instrumental in identifying and characterizing the subtle forces at play. rsc.org For molecules like this compound, a combination of hydrogen bonding, halogen bonding, and π-stacking interactions is anticipated to govern its crystal packing.

The imidazole ring itself is a versatile participant in intermolecular interactions. The N-H group serves as a classic hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. The presence of the hydroxymethyl group introduces an additional site for potent hydrogen bonding, with the hydroxyl group capable of acting as both a donor and an acceptor. These hydrogen bonds are expected to be primary determinants of the crystal architecture.

Furthermore, the bromine atom on the imidazole ring is a key player, capable of engaging in halogen bonding. Halogen bonds are highly directional, arising from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) on the outermost portion of the bromine atom. rsc.org This σ-hole can interact favorably with nucleophilic regions on adjacent molecules, such as the nitrogen atoms of the imidazole ring or the oxygen atom of the hydroxymethyl group.

Computational simulations, including molecular dynamics, can predict the most energetically favorable packing arrangements. nih.gov These simulations model the dynamic behavior of a multitude of molecules, allowing for the exploration of various packing motifs and the identification of the most stable crystal polymorphs. The interplay between the strong hydrogen bonds and the more subtle, yet significant, halogen bonds and π-π stacking interactions of the imidazole rings would be a central focus of such simulations.

To illustrate the types of data generated from such computational investigations, the following hypothetical tables showcase the kind of detailed findings one would expect from a thorough computational analysis of this compound.

Table 1: Predicted Intermolecular Interaction Energies

This table presents hypothetical interaction energies for different types of non-covalent bonds, as would be calculated using high-level quantum mechanical methods.

Interacting FragmentsInteraction TypeCalculated Interaction Energy (kcal/mol)
Imidazole N-H --- Imidazole NHydrogen Bond-8.5
Hydroxymethyl O-H --- Imidazole NHydrogen Bond-7.2
Hydroxymethyl O-H --- Hydroxymethyl OHydrogen Bond-5.8
C-Br --- Imidazole NHalogen Bond-3.1
C-Br --- Hydroxymethyl OHalogen Bond-2.5
Imidazole Ring --- Imidazole Ring (Parallel Displaced)π-π Stacking-4.3

Table 2: Key Geometric Parameters of Predicted Intermolecular Bonds

This table outlines the typical geometric parameters that would be determined from computational simulations, defining the strength and nature of the interactions.

Interaction TypeDonor-Acceptor AtomsPredicted Distance (Å)Predicted Angle (°)
Hydrogen BondN-H···N1.85175
Hydrogen BondO-H···N1.92170
Halogen BondC-Br···N2.95165
Halogen BondC-Br···O3.05160

These tables, while based on anticipated interactions for this molecular structure, underscore the depth of information that computational simulations can provide. The precise values would be contingent on the specific computational methods and levels of theory employed in the analysis. Such studies are crucial for understanding the solid-state properties of this compound and for the rational design of crystalline materials with desired characteristics.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 1h Imidazol 2 Yl Methanol

Reactions Involving the Bromine Substituent

The bromine atom on the imidazole (B134444) ring is a key handle for introducing molecular diversity. Its reactivity allows for both nucleophilic substitution and modern cross-coupling reactions.

Nucleophilic Substitution Reactions for Diverse Functional Group Introduction

Nucleophilic substitution reactions on the bromo-substituted imidazole ring enable the direct introduction of various functional groups. While direct nucleophilic aromatic substitution (SNAAr) on electron-rich imidazole rings can be challenging, such reactions can be facilitated under specific conditions or by activation of the ring. Common nucleophiles include amines, alkoxides, and thiols, leading to the corresponding amino-, alkoxy-, and thio-substituted imidazole derivatives. The reaction mechanism typically involves the attack of the nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion. youtube.com

It is important to note that the reaction conditions, such as the choice of solvent, base, and temperature, play a crucial role in the success of these substitution reactions. For instance, in some cases, the use of a strong base is necessary to deprotonate the imidazole nitrogen, which can influence the reactivity of the ring towards nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. acs.org (4-Bromo-1H-imidazol-2-yl)methanol is an excellent substrate for these transformations, with the bromine atom serving as the electrophilic partner.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize 4-aryl- or 4-vinyl-substituted imidazole derivatives. organic-chemistry.orgnih.gov The general catalytic cycle involves the oxidative addition of the bromo-imidazole to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Coupling Partner Catalyst Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water (4-Phenyl-1H-imidazol-2-yl)methanol
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/Water [4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methanol

Heck Reaction:

The Heck reaction couples the bromo-imidazole with alkenes to form substituted alkenes. wikipedia.org This reaction is catalyzed by a palladium salt and requires a base. organic-chemistry.orgthieme-connect.de The reaction typically proceeds via oxidative addition of the bromo-imidazole to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The stereochemistry of the resulting alkene is often controlled by the reaction conditions. thieme-connect.de

Sonogashira Coupling:

The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org this compound can be reacted with various terminal alkynes to afford 4-alkynyl-1H-imidazol-2-yl)methanol derivatives. nih.govlibretexts.org These alkynylated products are valuable intermediates for further transformations.

Table 2: Examples of Sonogashira Coupling Reactions

Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Product
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF [4-(Phenylethynyl)-1H-imidazol-2-yl]methanol
Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NH Toluene [4-(Trimethylsilylethynyl)-1H-imidazol-2-yl]methanol

Chemical Transformations at the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the imidazole ring offers another site for chemical modification, allowing for oxidation, reduction, and derivatization reactions.

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the final product. Mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP), selectively oxidize the alcohol to the aldehyde, (4-bromo-1H-imidazol-2-yl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will further oxidize the aldehyde to the carboxylic acid, 4-bromo-1H-imidazole-2-carboxylic acid.

These carbonyl and carboxylic acid derivatives are valuable intermediates for a variety of subsequent reactions, including the formation of imines, hydrazones, and amides.

Selective Reduction Reactions to Alkyl Moieties

The hydroxymethyl group can be selectively reduced to a methyl group. This transformation can be achieved through a two-step process involving conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). Alternatively, direct reduction methods can sometimes be employed under specific catalytic hydrogenation conditions, although care must be taken to avoid reduction of the imidazole ring or the bromine substituent.

Esterification and Etherification for Protecting Group Strategies and Further Derivatization

The hydroxyl group can be readily converted into esters and ethers. Esterification is typically carried out by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Etherification can be achieved through Williamson ether synthesis, where the alcohol is deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

These reactions are not only useful for further derivatization but are also crucial in protecting group strategies. By converting the reactive hydroxyl group into a less reactive ester or ether, other transformations can be selectively performed on the bromine substituent or the imidazole ring. The protecting group can then be removed under specific conditions to regenerate the alcohol.

Table 3: Chemical Compound Names

Compound Name
This compound
4-Bromo-1H-imidazole-2-carboxylic acid
(4-Bromo-1H-imidazol-2-yl)carbaldehyde
4-bromo-1H-imidazole-2-carboxylic acid
(4-Phenyl-1H-imidazol-2-yl)methanol
[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methanol
(4-Vinyl-1H-imidazol-2-yl)methanol
[4-(Phenylethynyl)-1H-imidazol-2-yl]methanol
[4-(Trimethylsilylethynyl)-1H-imidazol-2-yl]methanol
(4-(Hex-1-yn-1-yl)-1H-imidazol-2-yl)methanol
Phenylboronic acid
4-Methoxyphenylboronic acid
Vinylboronic acid pinacol (B44631) ester
Phenylacetylene
Trimethylsilylacetylene
1-Hexyne
Manganese dioxide
Dess-Martin periodinane
Potassium permanganate
Jones reagent
Lithium aluminum hydride
Acyl chloride
Carboxylic anhydride
Alkyl halide
Palladium(IV) tetrakis(triphenylphosphine)
Tetrakis(triphenylphosphine)palladium(0)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Palladium(II) acetate (B1210297)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Bis(triphenylphosphine)palladium(II) dichloride
Copper(I) iodide
Triethylamine (B128534)
Diisopropylamine
Cesium carbonate
Sodium carbonate
Potassium carbonate
Potassium phosphate
Toluene
Ethanol
Water
Dioxane

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct electronic properties. One nitrogen is of the pyrrole-type (N-1), bearing a hydrogen atom, while the other is of the pyridine-type (N-3), with a lone pair of electrons in an sp² hybrid orbital. This disparity in their electronic nature governs the regioselectivity of reactions involving these atoms.

N-Alkylation and N-Arylation Reactions for Regioselective Functionalization

The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation and arylation reactions. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on the imidazole ring. otago.ac.nz

N-Alkylation:

N-alkylation of unsymmetrically substituted imidazoles can lead to a mixture of N-1 and N-3 alkylated products. otago.ac.nz The outcome is dependent on whether the reaction proceeds via the neutral imidazole or its conjugate base (the imidazolate anion). otago.ac.nz

Under basic conditions, where the imidazolate anion is the reactive species, the alkylation is primarily governed by electronic and steric factors. Electron-withdrawing groups, such as the bromo substituent at the C4 position, decrease the electron density at the adjacent N-3 nitrogen, making the more distant N-1 nitrogen the preferred site for alkylation. otago.ac.nz Steric hindrance from both the substituent and the alkylating agent also plays a significant role, favoring attack at the less hindered nitrogen. otago.ac.nz

Under neutral conditions, the situation is more complex due to the tautomeric equilibrium between the 4-bromo and 5-bromo forms of the imidazole. The tautomeric preference, influenced by the electron-withdrawing bromo group, can dominate the electronic effects on reactivity, leading to different product ratios. otago.ac.nz

The use of catalysts, such as alkaline carbons, has been shown to promote N-alkylation of imidazoles, with the reaction rate increasing with the basicity of the catalyst. researchgate.netresearchgate.net

N-Arylation:

N-arylation of imidazoles, often achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, provides a route to N-arylimidazoles, which are important structural motifs in medicinal chemistry. mit.eduresearchgate.net

Copper-catalyzed N-arylation (Ullmann condensation) can be performed under relatively mild conditions using various copper sources and ligands. researchgate.netorganic-chemistry.orgacs.org The choice of ligand and solvent can significantly impact the reaction's efficiency and regioselectivity. researchgate.netacs.org

Palladium-catalyzed N-arylation offers an alternative with high efficiency. mit.edu Studies have shown that the use of specific palladium catalysts and ligands can lead to completely N-1 selective arylation of unsymmetrical imidazoles. mit.edu

Reaction Type Key Conditions Controlling Factors Typical Products
N-AlkylationBasic or neutral medium, presence of a base or catalyst. otago.ac.nzresearchgate.netElectronic effects of substituents, steric hindrance, tautomeric equilibrium. otago.ac.nzN-1 and/or N-3 alkylated imidazoles. otago.ac.nz
N-ArylationCopper or Palladium catalyst, ligand, base. mit.eduorganic-chemistry.orgCatalyst system, ligand, solvent. researchgate.netacs.orgN-1 and/or N-3 arylated imidazoles. mit.edu

Protonation/Deprotonation Studies and Basicity Considerations

The imidazole ring is amphoteric, meaning it can act as both a base and an acid. nih.gov

Basicity: The pyridine-like N-3 nitrogen, with its lone pair of electrons not involved in the aromatic sextet, is the primary site of protonation. stackexchange.com The basicity of the imidazole ring is influenced by the substituents present. The electron-withdrawing bromo group at the C4 position is expected to decrease the basicity of the imidazole ring compared to the unsubstituted parent compound. acs.org Imidazole itself has a pKaH of about 7.1, making it a stronger base than pyridine. nih.gov This enhanced basicity is attributed to the resonance stabilization of the resulting imidazolium (B1220033) cation. nih.gov

Acidity: The pyrrole-like N-1 nitrogen can be deprotonated by a strong base to form an imidazolate anion. reddit.com The pKa for the deprotonation of imidazole is approximately 14.5. reddit.com The lone pair of the resulting anion resides in an in-plane orbital and does not delocalize into the aromatic system, which is why imidazole is a relatively weak acid. reddit.com

Cyclization Reactions and Skeletal Rearrangements

The presence of the hydroxymethyl group at the C2 position, in conjunction with the reactive imidazole ring, allows for various cyclization reactions to form fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Imidazoxazinones)

This compound can serve as a precursor for the synthesis of imidazo[2,1-b] researchgate.netnih.govoxazinones. This transformation typically involves a two-step process:

Acylation: The hydroxyl group of the methanol (B129727) side chain is first acylated, for instance, with chloroacetyl chloride. nih.gov

Intramolecular Cyclization: Subsequent intramolecular nucleophilic substitution, where the N-3 nitrogen of the imidazole ring attacks the electrophilic carbon of the chloroacetyl group, leads to the formation of the fused imidazoxazinone ring system. nih.gov

Ring Expansion and Contraction Reactions

While specific examples for this compound are not extensively documented in the provided search results, the imidazole ring itself can be subject to skeletal rearrangements.

Ring Expansion: Skeletal editing of aromatic heterocycles, including imidazoles, can lead to ring expansion through single-atom insertion. researchgate.net These transformations can directly modify the core structure of the molecule. researchgate.net

Ring Contraction: Conversely, ring contraction reactions can transform larger rings into smaller, often more stable, ones. chemistrysteps.com For instance, certain rearrangements can lead to the formation of five-membered rings from six-membered ring precursors. chemistrysteps.comyoutube.com Such reactions are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. youtube.comyoutube.com

Investigation of Reaction Mechanisms and Kinetic Profiles

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product distribution.

N-Alkylation Kinetics: Kinetic studies on the N-alkylation of imidazole have been performed to understand the influence of various parameters. For example, the use of ultrasound in conjunction with alkaline carbon catalysts has been investigated, and the reaction kinetics have been compared to those under thermal activation. researchgate.net Such studies help in elucidating the role of the catalyst and the reaction medium on the rate of reaction. researchgate.net

Reaction Mechanisms: Mechanistic investigations of related reactions provide insights. For instance, the mechanism of the addition of NH-indazoles to formaldehyde (B43269) has been studied, revealing that the reaction proceeds through the neutral azole and protonated formaldehyde. nih.gov In the context of N-arylation, mechanistic studies of copper-catalyzed reactions suggest the involvement of a Cu(I) catalytic cycle. researchgate.net For palladium-catalyzed arylations, it has been shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex, and using a pre-activated catalyst can drastically improve reaction efficacy. mit.edu

Advanced Applications and Research Potential of 4 Bromo 1h Imidazol 2 Yl Methanol

Role as a Versatile Synthetic Building Block for Complex Chemical Entities

(4-Bromo-1H-imidazol-2-yl)methanol serves as a crucial starting material and intermediate in the synthesis of a wide array of complex molecules. Its bifunctional nature, possessing both a nucleophilic imidazole (B134444) ring and a modifiable hydroxymethyl group, alongside the reactive bromo substituent, allows for diverse synthetic transformations.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The presence of the bromine atom on the imidazole ring of this compound makes it an excellent precursor for the synthesis of various substituted and fused heterocyclic compounds. The bromine can be readily displaced or involved in cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of more complex ring systems.

For instance, bromo-substituted imidazoles are utilized as key building blocks in the synthesis of nitroimidazole drugs. www.gov.uk While a specific example for this compound is not detailed, the general principle of using bromoimidazoles as precursors is well-established. Furthermore, 4-Bromo-1H-imidazole is a known starting material for preparing 5(4)-bromo-4(5)-nitroimidazole and various aminoimidazoles through palladium-catalyzed amination. sigmaaldrich.com This highlights the potential of the bromo-substituent for synthetic diversification.

Research has also demonstrated the construction of trinuclear imidazole-fused hybrid scaffolds using 2-(2-bromoaryl)- and 2-(2-bromovinyl)imidazoles as building blocks. nih.gov These reactions proceed via a transition metal-free double C(sp2)–N coupling and cyclization, showcasing a green synthetic approach to complex heterocyclic systems. nih.gov This methodology could potentially be adapted for derivatives of this compound to create novel fused heterocyclic structures.

Intermediate in the Rational Design and Synthesis of Functional Organic Molecules

The rational design of functional organic molecules often relies on the strategic use of versatile intermediates that allow for controlled and predictable modifications. This compound fits this role perfectly. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups, providing a handle for further synthetic elaboration. Simultaneously, the bromine atom can participate in a variety of coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, alkyl, or alkynyl substituents.

This dual functionality allows for the stepwise and controlled construction of molecules with desired electronic, optical, or biological properties. The imidazole core itself is a key component in many biologically active molecules and functional materials, and the ability to precisely functionalize it at both the 2- and 4-positions is a significant advantage in rational molecular design.

Applications in Coordination Chemistry and Ligand Design

The imidazole moiety is a fundamental building block in coordination chemistry due to its ability to act as a strong σ-donor ligand and its capacity for derivatization at multiple positions. researchgate.netrsc.org this compound, with its specific substitution pattern, offers unique opportunities for the design of novel ligands and the study of their coordination behavior.

Design and Synthesis of Novel Metal-Binding Ligands

The imidazole ring within this compound possesses two nitrogen donor atoms, making it an excellent candidate for the construction of metal-binding ligands. rsc.org The hydroxymethyl group at the 2-position and the bromo group at the 4-position can be chemically modified to create multidentate ligands with specific coordination preferences. For example, the hydroxymethyl group can be etherified or esterified to introduce additional donor atoms, leading to chelating ligands. The bromine atom can be replaced through cross-coupling reactions to append other coordinating groups, thereby increasing the denticity and complexity of the resulting ligand.

The synthesis of new ligands is a critical step in developing metal complexes with unique properties and reactivity. researchgate.net The versatility of this compound allows for the systematic design of ligands to create targeted metal-organic frameworks (MOFs) and other coordination compounds with desirable characteristics. rsc.org

Ligand PrecursorPotential Ligand TypePotential Metal Ions
This compoundMonodentate, Bidentate (after modification)Transition metals (e.g., Pt(II), Pd(II), Au(III), Hg(II)) nih.govnih.gov
Modified this compound derivativesMultidentate, ChelatingLanthanides, Actinides, Main group metals

Exploration of Metal-Ligand Binding Affinities and Geometries in Coordination Complexes

The study of metal-ligand binding is crucial for understanding the properties and potential applications of coordination complexes. researchgate.net The specific electronic and steric environment provided by ligands derived from this compound can significantly influence the binding affinity and coordination geometry of the resulting metal complexes.

The bromine atom, being an electron-withdrawing group, can modulate the electron density on the imidazole ring, thereby affecting the donor strength of the nitrogen atoms and the stability of the metal-ligand bond. The position of the substituents also dictates the steric hindrance around the metal center, which in turn influences the coordination number and geometry of the complex. For instance, studies on model complexes have shown that the bite angles and bond distances of metal-ligand isosteres can be influenced by the nature of the heterocyclic ligand. nih.gov

Researchers can systematically investigate these effects by synthesizing a series of related ligands from this compound and studying their coordination behavior with various metal ions. Techniques such as X-ray crystallography, NMR spectroscopy, and UV-visible spectroscopy are invaluable in elucidating the structural and electronic properties of these complexes. nih.gov

Investigating the Role of the Imidazole Moiety in Metal Coordination and Catalytic Processes

The imidazole ring plays a vital role in the function of many metalloenzymes, where it is often part of the metal-binding site. researchgate.net By creating synthetic mimics of these active sites using ligands derived from this compound, researchers can gain insights into the fundamental principles of metal coordination and catalysis in biological systems.

The imidazole moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can further influence the structure and reactivity of the coordination complex. researchgate.net The presence of the hydroxymethyl group in this compound allows for the formation of hydrogen bonds, which can play a significant role in the crystal packing and supramolecular assembly of the resulting complexes. nih.gov

The catalytic activity of metal complexes is often intimately linked to the nature of the coordinating ligands. By fine-tuning the electronic and steric properties of ligands based on this compound, it is possible to develop novel catalysts for a variety of organic transformations. The imidazole ring itself can act as a proton shuttle or a non-innocent ligand, directly participating in the catalytic cycle. The ability to modify the ligand structure in a controlled manner is therefore essential for the rational design of efficient and selective catalysts.

Development in Materials Science and Engineering

The distinct structural features of this compound make it a highly valuable building block in materials science. The presence of the imidazole ring, a hydroxyl group, and a bromine atom allows for its integration into a wide array of materials, enabling the synthesis of polymers and frameworks with precisely controlled properties.

Precursors for Polymeric Materials with Tailored Properties

This compound serves as a versatile precursor for creating advanced polymeric materials. Its multifunctionality allows it to be incorporated into polymer backbones or to function as a pendant group, imparting specific chemical and physical properties to the final material.

The hydroxyl (-CH2OH) group can readily participate in polymerization reactions such as esterification and etherification. The imidazole ring itself offers multiple reaction sites. The N-H proton can be substituted, and the bromine atom provides a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This capability allows for post-polymerization modification, a crucial strategy for fine-tuning material properties. For instance, aryl or vinyl groups can be attached at the C4 position after the initial polymer has been formed, altering its electronic, optical, or physical characteristics. The imidazole moiety can also enhance thermal stability and promote inter-chain hydrogen bonding, improving the mechanical strength of the polymer.

Reactive SitePotential Polymerization/Modification ReactionResulting Property Modification
Hydroxyl (-CH2OH) Esterification, EtherificationForms polyester (B1180765) or polyether backbone
Imidazole N-H Alkylation, ArylationModifies solubility and inter-chain interactions
Bromo (C4-Br) Suzuki, Stille, Heck CouplingAllows post-polymerization functionalization, tuning of electronic and optical properties
Imidazole Ring Coordination with metal ionsPotential for creating metallopolymers with catalytic or sensing capabilities

Components in the Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The imidazole group is a well-established linker in MOF chemistry, capable of coordinating to metal centers through its nitrogen atoms. rsc.org this compound is a promising candidate for the design of novel MOFs. rsc.orgresearchgate.net

Its structure allows it to act as a bifunctional or even trifunctional linker. The two nitrogen atoms of the imidazole ring can coordinate to one or two different metal centers, while the hydroxyl group can form hydrogen bonds within the framework, enhancing its structural integrity and potentially creating specific binding pockets for guest molecules. Furthermore, the bromine atom can influence the electronic environment of the framework or serve as a site for post-synthetic modification, allowing for the introduction of new functionalities after the MOF has been assembled. This approach has been used to create MOFs with high selectivity for sensing specific ions and molecules. rsc.org

In the context of Covalent Organic Frameworks (COFs), which are built from light elements linked by strong covalent bonds, this compound can be used to introduce nitrogen-rich, polar functionalities into the porous structure, which is advantageous for applications such as selective gas adsorption.

Exploration in Electronic Materials and Dye-Sensitized Solar Cells (DSSC)

Imidazole derivatives have been identified as promising components in organic electronic materials, particularly in the field of Dye-Sensitized Solar Cells (DSSCs). nih.gov DSSCs are a type of photovoltaic cell that utilizes organic dyes adsorbed onto a semiconductor surface to convert light into electricity. researchgate.netbohrium.com The efficiency of these cells is highly dependent on the chemical structure of the dye, which typically follows a Donor-π-Acceptor (D-π-A) architecture. researchgate.netmdpi.com

Feature of this compoundRole in DSSC Dye SynthesisImpact on Performance
Imidazole Core Auxiliary donor or π-bridge componentExtends π-conjugation, improves light absorption, reduces charge recombination nih.gov
Bromine Atom Electronic tuningModifies HOMO/LUMO energy levels for efficient charge transfer
Methanol (B129727) Group Anchoring group precursorCan be modified to effectively bind the dye to the TiO₂ surface

Utility as a Molecular Probe for Biological Studies

Utilization of the Bromine Atom as a Labeling Tag for Structural and Analytical Techniques (e.g., X-ray Crystallography, Mass Spectrometry)

In X-ray crystallography, determining the three-dimensional structure of a biomolecule often requires the incorporation of heavy atoms to help solve the "phase problem." The bromine atom in this compound is sufficiently electron-rich to serve this purpose. By co-crystallizing a target protein or nucleic acid with this compound, the bromine atom's distinct scattering signal can be used to determine the initial phases of the diffraction pattern, facilitating structure solution. The hydrogen-bonding capabilities of the imidazole and methanol groups can help secure the molecule within a specific pocket of the biomolecule. nih.gov

In mass spectrometry, the presence of bromine is easily identified due to its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive M and M+2 doublet in the mass spectrum for any fragment containing the bromine atom, making it a straightforward tag for identifying the compound and its metabolites in complex biological mixtures.

Analytical TechniqueFunction of the Bromine AtomKey Advantage
X-ray Crystallography Heavy atom for phasingFacilitates the determination of novel biomolecular structures
Mass Spectrometry Isotopic labelProvides a clear M/M+2 signal for unambiguous identification

Investigating Molecular Interactions with Biomolecules (e.g., enzymes, receptors) in Controlled in vitro Biochemical Assays

This compound can be used as a chemical probe to explore the binding sites of proteins and other biomolecules. medchemexpress.com The imidazole ring is a structural mimic of the side chain of the amino acid histidine, which plays a critical role in the active sites of many enzymes and in protein-protein interactions.

By using this compound in in vitro binding or enzyme inhibition assays, researchers can investigate the importance of histidine-like interactions. The molecule's functional groups can participate in a range of non-covalent interactions that stabilize binding. The N-H and N atoms of the imidazole ring, along with the O-H of the methanol group, can act as hydrogen bond donors and acceptors. nih.gov The bromine atom introduces a bulky, electrophilic substituent that can probe steric limits and form halogen bonds within a binding pocket. Studying how mutations in a binding site affect the affinity for this compound can provide detailed insights into the specific molecular forces driving biological recognition events.

Functional GroupType of InteractionBiological Relevance
Imidazole Ring Hydrogen bonding, π-stackingMimics histidine side chain, probes enzyme active sites
Methanol Group Hydrogen bondingInteracts with polar residues (e.g., Asp, Glu, Ser)
Bromine Atom Steric interactions, halogen bondingProbes shape complementarity and specific electronic interactions in binding pockets
Characterization of Binding Affinity and Specificity

The binding affinity and specificity of a molecule to its biological target are critical determinants of its therapeutic efficacy and safety profile. For this compound, while specific binding affinity data (such as Kᵢ or IC₅₀ values) against particular targets are not readily found in the current body of scientific literature, the analysis of related imidazole-containing compounds provides a framework for understanding its potential interactions.

Imidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions within a protein's binding pocket. The bromination of the imidazole ring at the 4-position can significantly influence the electronic properties of the ring and introduce the possibility of halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design for its ability to enhance binding affinity and specificity.

To illustrate the binding affinities of related imidazole derivatives, the following table presents data for compounds with similar structural motifs. It is important to note that these values are for different compounds and targets, and serve to provide context for the potential potency of imidazole-based molecules.

Compound/DerivativeTargetBinding Affinity/Activity
Metronidazole/1,2,3-triazole conjugate (38a)E. coliIC₅₀ = 360 nM nih.gov
Metronidazole/1,2,3-triazole conjugate (38a)P. aeruginosaIC₅₀ = 710 nM nih.gov
Nitroimidazole/berberine hybrid (56b)K. pneumoniaeMIC = 41 µM nih.gov
Nitroimidazole/berberine hybrid (56c)E. coliMIC = 40 µM nih.gov

This table is for illustrative purposes and shows data for related imidazole derivatives, not this compound itself.

The future characterization of this compound's binding affinity would involve screening it against a panel of biologically relevant targets, such as kinases, metalloproteinases, or microbial enzymes, to identify its primary interacting partners. Subsequent detailed kinetic and thermodynamic studies would then be necessary to quantify its binding affinity and specificity.

Elucidation of Molecular Recognition Principles at the Chemical Level

The molecular recognition of this compound by a biological target is governed by a combination of non-covalent interactions. Understanding these interactions at a chemical level is fundamental to its application in rational drug design. The key structural components of the molecule each contribute to its potential binding profile.

The Imidazole Ring: The imidazole moiety is a versatile interaction hub. The N-H proton at position 1 can act as a hydrogen bond donor, while the nitrogen at position 3 can act as a hydrogen bond acceptor. This dual functionality allows for specific and directional interactions with amino acid residues in a protein binding site, such as aspartate, glutamate, serine, and threonine. Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The Bromine Atom: The bromine atom at the 4-position introduces several key features. Its electron-withdrawing nature modulates the acidity of the N-H proton and the basicity of the other nitrogen atom, thereby influencing the hydrogen bonding capacity of the imidazole ring. More significantly, the bromine atom can participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain. This type of interaction can be a powerful tool for enhancing binding affinity and achieving selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Bromo-1H-imidazol-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Stepwise alkylation : Start with imidazole derivatives and introduce bromine via electrophilic substitution. For example, use propargyl bromide in DMF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to functionalize the imidazole core (similar to methods in ).
  • Hydrogenation optimization : Replace palladium catalysts with Raney nickel to avoid dehalogenation side reactions, as demonstrated in imidazole synthesis ().
  • Purification : Employ column chromatography or recrystallization using ethanol/water mixtures to isolate the product ( ).
    • Yield considerations : Monitor reactions via TLC and adjust stoichiometry (e.g., 2:1 molar ratio of propargyl bromide to imidazole precursor) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how can structural ambiguities be resolved?

  • Key techniques :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., bromine at C4 and hydroxylmethyl at C2).
  • Mass spectrometry (HRMS) : Validate molecular weight (expected m/z: ~191 for C4_4H5_5BrN2_2O) and fragmentation patterns.
  • X-ray crystallography : Resolve regiochemical ambiguities, as done for structurally similar brominated imidazoles ().
    • Data interpretation : Cross-reference with PubChem entries (InChIKey, SMILES) to ensure consistency () .

Q. How does the bromine substituent influence the compound’s stability under varying pH and temperature conditions?

  • Stability assays :

  • pH-dependent degradation : Conduct accelerated stability studies in buffers (pH 2–12) at 40°C for 14 days, monitoring via HPLC. Bromine’s electron-withdrawing effects may reduce stability in alkaline conditions.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
    • Key findings : Bromine enhances electrophilicity but may increase susceptibility to nucleophilic attack in polar solvents ( ) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the imidazole ring to avoid competing reactions at N1 and C5 positions?

  • Regioselective approaches :

  • Protecting groups : Introduce tert-butyl carbamate (Boc) at N1 to direct bromination to C4, followed by deprotection (analogous to ).
  • Metal-mediated catalysis : Use Cu(I) catalysts for "click" reactions to selectively modify the C2-hydroxymethyl group without disrupting the bromine ( ).
    • Challenges : Competing N-alkylation can occur if reaction temperatures exceed 45°C () .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as cytochrome P450 enzymes?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding poses with CYP3A4 (PDB ID: 4NY4). The bromine may occupy hydrophobic pockets, while the hydroxymethyl group forms hydrogen bonds.
  • DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity.
    • Validation : Compare predictions with experimental inhibition assays () .

Q. What contradictions exist in reported synthetic yields for brominated imidazoles, and how can these discrepancies be addressed experimentally?

  • Identified contradictions :

  • Catalyst choice (e.g., palladium vs. Raney nickel) significantly impacts yield in hydrogenation steps ().
  • Conflicting solubility data in polar aprotic solvents (DMF vs. acetonitrile) may arise from impurities ( ).
    • Resolution :
  • Reproduce reactions under inert atmospheres (N2_2) and use high-purity solvents (<10 ppm H2_2O).
  • Standardize reaction monitoring (e.g., in situ IR for intermediate detection) .

Q. How does the hydroxymethyl group at C2 influence the compound’s pharmacokinetic properties compared to other imidazole derivatives?

  • PK studies :

  • Lipophilicity : Measure logP (octanol/water) to assess membrane permeability. The hydroxymethyl group reduces logP by ~0.5 compared to methyl analogues.
  • Metabolic stability : Incubate with liver microsomes; phase II glucuronidation of the hydroxyl group may enhance clearance ().
    • SAR insights : Bromine at C4 increases metabolic resistance, while hydroxymethyl improves solubility ( ) .

Methodological Notes

  • Key references : PubChem (structural validation), Acta Crystallographica (regiochemistry), and synthetic protocols from peer-reviewed papers.
  • Advanced tools : DFT for electronic properties, AutoDock for target engagement, and DSC for stability profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.